molecular formula C13H18O2 B1368379 [4-(cyclohexyloxy)phenyl]methanol

[4-(cyclohexyloxy)phenyl]methanol

Cat. No.: B1368379
M. Wt: 206.28 g/mol
InChI Key: YMTSTMHVHDRGMF-UHFFFAOYSA-N
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Description

[4-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It consists of a phenyl ring substituted with a cyclohexoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclohexyloxy)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form the intermediate 4-(cyclohexoxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(cyclohexyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    Cyclohexanol: An alcohol with a similar cyclohexyl group but lacking the phenyl and methanol groups.

    Phenylmethanol: Contains a phenyl group and a methanol group but lacks the cyclohexoxy group.

Uniqueness:

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4-cyclohexyloxyphenyl)methanol

InChI

InChI=1S/C13H18O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2

InChI Key

YMTSTMHVHDRGMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (2.0 M THF solution, 9.42 mL, 18.84 mmol) in dry THF (6.0 mL), 4-(cyclohexoxy)-benzoate (1.17 g, 4.71 mmol) in dry THF (30 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.70 mL), 3.0 M KOH solution (0.70 mL) and H2O (1.6 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness, affording the title compound (0.57 g, 59%), which was used in the next step without any further purification. 1H NMR (DMSO-d6): δ 1.21-1.47 (m, 5H), 1.49-1.57 (m, 1H), 1.64-1.77 (m, 2H), 1.87-1.95 (m, 2H), 4.25-4.33 (m, 1H), 4.40 (d, J=5.7 Hz, 2H), 5.00 (t, J=5.7 Hz, 1H), 6.87 (d, J=8.5 Hz, 2H), 7.19 (d, J=8.5 Hz, 2H).
Quantity
9.42 mL
Type
reactant
Reaction Step One
Name
4-(cyclohexoxy)-benzoate
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
59%

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